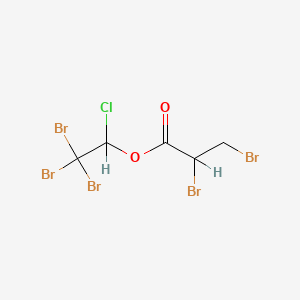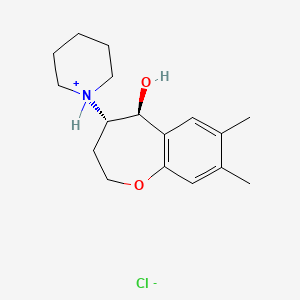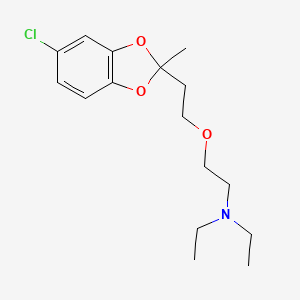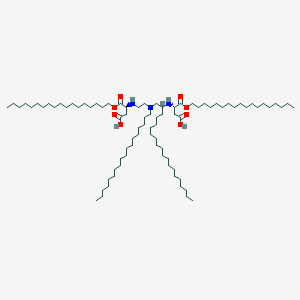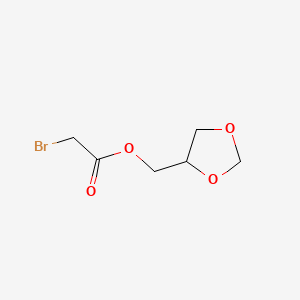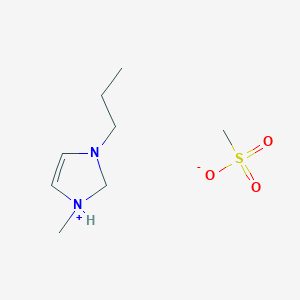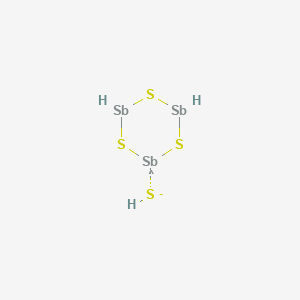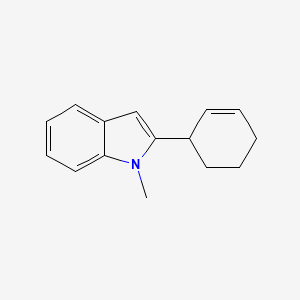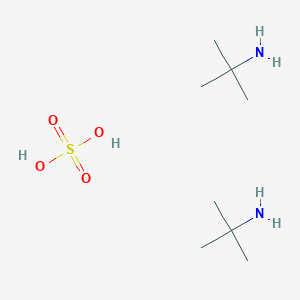
2-methylpropan-2-amine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropan-2-amine, also known as tert-butylamine, is an organic compound with the formula (CH₃)₃CNH₂. It is a primary amine where the nitrogen atom is bonded to a tertiary carbon atom. Sulfuric acid, with the formula H₂SO₄, is a highly corrosive strong mineral acid. The combination of 2-methylpropan-2-amine and sulfuric acid can lead to various chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylpropan-2-amine can be synthesized through several methods. One common method involves the reaction of isobutene with ammonia in the presence of a catalyst. Another method includes the reduction of tert-butyl nitrite with hydrogen in the presence of a metal catalyst.
Sulfuric acid is industrially produced by the contact process, which involves the catalytic oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃), followed by the absorption of SO₃ in water to form H₂SO₄.
Industrial Production Methods
In industrial settings, 2-methylpropan-2-amine is produced by the amination of isobutene using ammonia. This process typically occurs at high temperatures and pressures in the presence of a catalyst. Sulfuric acid is produced on a large scale using the contact process, which is highly efficient and widely used in the chemical industry.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tert-butylamine oxide.
Reduction: It can be reduced to form tert-butylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Sulfuric acid is a strong acid and a powerful dehydrating agent. It can react with organic compounds to form sulfonic acids, esters, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: Common reagents include alkyl halides and other electrophiles.
Major Products Formed
Oxidation: Tert-butylamine oxide.
Reduction: Tert-butylamine.
Substitution: Various tert-butyl derivatives.
Scientific Research Applications
2-Methylpropan-2-amine and sulfuric acid have numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Used in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Used in the production of drugs and other therapeutic agents.
Industry: Used in the production of rubber accelerators, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methylpropan-2-amine involves its ability to act as a nucleophile, participating in various substitution and addition reactions. Sulfuric acid acts as a strong acid and dehydrating agent, facilitating the formation of sulfonic acids and other derivatives through protonation and dehydration reactions.
Comparison with Similar Compounds
2-Methylpropan-2-amine can be compared with other primary amines such as methylamine and ethylamine. Its unique structure, with a tertiary carbon atom bonded to the nitrogen, gives it distinct reactivity and steric properties. Sulfuric acid can be compared with other strong acids like hydrochloric acid (HCl) and nitric acid (HNO₃), but its strong dehydrating properties and ability to form sulfonic acids make it unique.
List of Similar Compounds
Primary Amines: Methylamine, ethylamine, propylamine.
Strong Acids: Hydrochloric acid, nitric acid, phosphoric acid.
Properties
CAS No. |
63302-54-5 |
|---|---|
Molecular Formula |
C8H24N2O4S |
Molecular Weight |
244.36 g/mol |
IUPAC Name |
2-methylpropan-2-amine;sulfuric acid |
InChI |
InChI=1S/2C4H11N.H2O4S/c2*1-4(2,3)5;1-5(2,3)4/h2*5H2,1-3H3;(H2,1,2,3,4) |
InChI Key |
JZHIWRJMRVFHOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N.CC(C)(C)N.OS(=O)(=O)O |
Related CAS |
75-64-9 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


